REACTION_CXSMILES
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[CH2:1]([C:4]1[C:10]([OH:11])=[CH:9][CH:8]=[C:7]([CH2:12][CH:13]=[CH2:14])[C:5]=1[OH:6])[CH:2]=[CH2:3]>CO.[Pd]>[CH2:1]([C:4]1[C:5]([OH:6])=[C:7]([CH2:12][CH2:13][CH3:14])[CH:8]=[CH:9][C:10]=1[OH:11])[CH2:2][CH3:3]
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Name
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|
Quantity
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33.5 g
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Type
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reactant
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Smiles
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C(C=C)C1=C(O)C(=CC=C1O)CC=C
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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solvent
|
Smiles
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CO
|
Name
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|
Quantity
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300 mg
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Type
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catalyst
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Smiles
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[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The reaction mixture was filtered through celite
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Type
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CUSTOM
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Details
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The crude oil was flushed through a short SiO2 gel column
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Type
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WASH
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Details
|
eluting with ethyl ether
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Type
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CUSTOM
|
Details
|
The resulting oil was purified by crystallization from hexanes
|
Name
|
|
Type
|
|
Smiles
|
C(CC)C1=C(O)C=CC(=C1O)CCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |